molecular formula C28H20O3 B13987481 (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) CAS No. 7731-74-0

(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)

Cat. No.: B13987481
CAS No.: 7731-74-0
M. Wt: 404.5 g/mol
InChI Key: VHTHEVZGLMYPQQ-UHFFFAOYSA-N
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Description

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- typically involves the reaction of benzophenone with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- exerts its effects involves interactions with various molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities not found in the similar compounds listed above .

Properties

CAS No.

7731-74-0

Molecular Formula

C28H20O3

Molecular Weight

404.5 g/mol

IUPAC Name

(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H

InChI Key

VHTHEVZGLMYPQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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